molecular formula C53H80O2 B1240235 2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Cat. No. B1240235
M. Wt: 749.2 g/mol
InChI Key: FKUYMLZIRPABFK-AUJUKTJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.

Scientific Research Applications

Synthesis and Reactivity

The compound is closely related to various cyclohexadiene derivatives, which are significant in organic synthesis. For instance, Bhoothappa and Suresh (2012) report on the synthesis of a similar compound, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, and its subsequent reactions. This compound is synthesized through a Wurtz-Fittig coupling reaction, followed by Diels-Alder cycloadditions with different dienophiles, resulting in various novel cycloadducts (Bhoothappa & Suresh, 2012).

Polysubstituted Bicyclo[3.3.1]nonane-3,7-diones Synthesis

Camps et al. (2000) explore the oxidation of polysubstituted phenols, which leads to the formation of cyclohexadienones. These compounds, when reacted with dimethyl 1,3-acetonedicarboxylate, yield double-Michael-addition derivatives. These reactions are selective based on steric and electronic reasons, illustrating the compound's reactivity and potential for creating complex molecular structures (Camps et al., 2000).

Novel Dienes and Dienophiles

Hopf et al. (2006) investigate the behavior of 2-ethynyl-1,3-butadiene, a compound structurally related to the compound , in Diels-Alder additions with various dienophiles. This study illustrates the versatility of such compounds in forming diverse cycloadducts, highlighting their potential in synthesizing a wide range of chemical structures (Hopf, Jäger, & Ernst, 2006).

Generation and Reactions of Dimethylene Cyclohexenediones

Research by Kanao and Oda (1984) demonstrates the thermal ring opening of tetrahydrobenzocyclobutene-dione to generate dimethylene cyclohexenediones. These reactive intermediates are important in forming polycyclic benzoquinones, showcasing the compound's utility in creating complex cyclic structures (Kanao & Oda, 1984).

properties

Product Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C53H80O2

Molecular Weight

749.2 g/mol

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27-,44-29+,45-31+,46-33+,47-35+,48-37+

InChI Key

FKUYMLZIRPABFK-AUJUKTJBSA-N

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C

SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C

synonyms

Plastoquinone
Plastoquinone 9
Plastoquinone-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 3
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 4
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

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